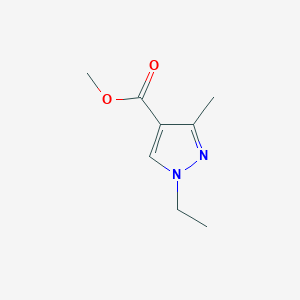

methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Description

Overview of Pyrazole (B372694) Derivatives in Academic Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a core scaffold for a multitude of compounds with diverse applications. mdpi.commdpi.com These derivatives are privileged frameworks in the chemical industry, playing crucial roles in medicinal chemistry, agriculture, and materials science. mdpi.commdpi.com In pharmacology, the pyrazole nucleus is a component of numerous established drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties. researchgate.netnbinno.comnih.gov

In the agrochemical sector, pyrazole-containing compounds are integral to the formulation of modern herbicides, insecticides, and fungicides, contributing significantly to crop protection. clockss.orgscielo.brresearchgate.net The versatility of the pyrazole ring also extends to materials science, where its derivatives are investigated for use in dyes, fluorescent materials, and polymers. researchgate.netchim.it The sustained interest in this class of compounds is driven by their adaptable chemical nature, which allows for extensive functionalization to fine-tune their physical, chemical, and biological properties. mdpi.comnbinno.com

Historical Context of Pyrazole-4-Carboxylates in Organic Synthesis

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first discovered the pyrazole ring system. mdpi.comchim.itbritannica.com Knorr's foundational work involved the reaction of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine (B178648) derivative (phenylhydrazine), a method now famously known as the Knorr pyrazole synthesis. wikipedia.orgjk-sci.comresearchgate.net This condensation reaction remains a cornerstone for constructing the pyrazole core and often produces a mixture of regioisomers, a challenge that has driven much of the subsequent innovation in the field. wikipedia.org

The synthesis of pyrazole-4-carboxylates, a specific and highly useful subclass, has evolved significantly over the decades. One of the most important methods for introducing functionality at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction. researchgate.netmdpi.com This reaction typically uses a phosphorus oxychloride/dimethylformamide reagent to formylate hydrazones or other suitable precursors, yielding pyrazole-4-carbaldehydes. arkat-usa.orgchemmethod.comrsc.org These aldehydes are versatile intermediates that can be readily oxidized to the corresponding carboxylic acids or esters, providing reliable access to pyrazole-4-carboxylates. The development of these and other synthetic protocols has been crucial for making a wide array of substituted pyrazole-4-carboxylates available for research and development.

Current Significance of Methyl 1-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate in Contemporary Chemical Science

This compound (CAS No. 123374-29-8) is a specific, polysubstituted member of the pyrazole-4-carboxylate family. While detailed academic studies focusing exclusively on this molecule are not extensively documented in prominent literature, its significance can be understood through its structural relation to other high-value pyrazole intermediates.

Compounds with the 1,3-disubstituted pyrazole-4-carboxylate scaffold are recognized as key building blocks in various industrial applications. For instance, the closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a critical precursor in the manufacture of several commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. clockss.orgwikipedia.org These agrochemicals are vital for controlling fungal diseases in a wide range of crops. The structural elements of this compound—specifically the N-ethyl group, the C3-methyl group, and the C4-methyl carboxylate—make it a valuable synthon for creating diverse molecular architectures. Its ester functionality allows for further chemical modification, such as conversion to amides, which is a common feature in many biologically active pyrazole derivatives. scielo.br Therefore, its primary significance in contemporary chemical science lies in its potential as a versatile intermediate for the synthesis of novel, high-value molecules, particularly within the agrochemical and pharmaceutical sectors.

Research Landscape and Emerging Trends for Pyrazole Carboxylates

The research landscape for pyrazole carboxylates is dynamic, with a continuous drive towards more efficient, selective, and sustainable synthetic methods. A prominent trend is the development of regioselective syntheses to overcome the classic challenge of isomeric mixtures inherent in methods like the Knorr synthesis. Modern approaches utilize advanced catalytic systems and novel precursors, such as N-alkylated tosylhydrazones and sydnones, to achieve complete control over regioselectivity in the construction of polysubstituted pyrazoles. acs.orgacs.org

Another major trend is the increasing use of multicomponent reactions (MCRs). rsc.org These reactions allow for the assembly of complex pyrazole structures in a single step from three or more starting materials, which improves atom economy and reduces waste. Furthermore, there is a growing emphasis on "green chemistry," involving the use of environmentally benign solvents like water, microwave-assisted reactions, and recyclable catalysts to make pyrazole synthesis more sustainable. jk-sci.com Concurrently, research continues to expand the applications of pyrazole carboxylates, with ongoing investigations into their potential as novel therapeutic agents, advanced agrochemicals, and functional materials. researchgate.netnbinno.comchim.it

Scope and Objectives of Academic Investigations into this compound

Academic investigations into specific molecules like this compound and its analogues typically encompass several core objectives. A primary goal is the development and optimization of synthetic routes that are efficient, cost-effective, and provide high yields and purity. tandfonline.com This includes exploring different starting materials, catalysts, and reaction conditions to establish a robust protocol for its preparation.

A second major objective is the thorough characterization of the compound and any new derivatives synthesized from it. This involves the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy, to confirm molecular structures. mdpi.com

Finally, a significant portion of academic research is dedicated to exploring the potential utility of such compounds. For a pyrazole-4-carboxylate, this would involve using it as a building block to synthesize a library of new molecules (e.g., pyrazole-4-carboxamides). scielo.br These new compounds would then be screened for biological activity in therapeutic areas like oncology or infectious diseases, or for potential applications in agriculture as pesticides or herbicides. researchgate.netclockss.org Such studies aim to establish structure-activity relationships (SAR), which provide critical insights for designing more potent and selective molecules in the future.

Data Tables

Table 1: Key Synthetic Methodologies for Pyrazole Rings

| Synthesis Method | Precursors | Description | Key Features |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound + Hydrazine derivative | A classic condensation reaction to form the pyrazole ring. wikipedia.org | Foundational method; can result in regioisomeric mixtures. wikipedia.org |

| Vilsmeier-Haack Reaction | Hydrazone + Vilsmeier Reagent (POCl₃/DMF) | Used to formylate the pyrazole ring at the 4-position, creating pyrazole-4-carbaldehydes which are precursors to carboxylates. researchgate.netarkat-usa.org | Key method for C4-functionalization; versatile and widely used. mdpi.com |

| [3+2] Cycloaddition | Alkyne + Diazo compound or Sydnone | A reaction where a three-atom dipole reacts with a two-atom component to form the five-membered pyrazole ring. acs.orgnih.gov | Allows for high regioselectivity with appropriate substrates and catalysts. acs.org |

| Multicomponent Reactions | Aldehyde + Active methylene (B1212753) compound + Hydrazine + etc. | Multiple starting materials combine in a one-pot reaction to build the pyrazole core and its substituents. rsc.org | Highly efficient, convergent, and aligns with green chemistry principles. |

Table 2: Applications of Pyrazole Derivatives in Various Fields

| Field | Application Examples | Description |

| Pharmaceuticals | Anti-inflammatory, Anticancer, Antimicrobial agents | The pyrazole scaffold is a common feature in many drugs due to its favorable interaction with biological targets. researchgate.netnbinno.comnih.gov |

| Agrochemicals | Fungicides (SDHI), Herbicides (HPPD inhibitors), Insecticides | Pyrazole derivatives are used to protect crops from a wide range of pests and diseases. clockss.orgscielo.brnbinno.com |

| Materials Science | Dyes, Fluorescent Probes, Polymers | The aromatic and electronic properties of the pyrazole ring are utilized in the design of functional materials. researchgate.netchim.it |

| Coordination Chemistry | Ligands for Catalysis | Pyrazole-based ligands are used to create metal complexes that can catalyze various organic transformations. chim.it |

Classical Approaches to Pyrazole Ring Formation

Traditional methods for pyrazole synthesis have been foundational in heterocyclic chemistry, providing robust and versatile routes to the pyrazole core. These strategies typically involve the formation of the five-membered ring through the reaction of precursors that contain the necessary nitrogen and carbon atoms.

The most common and classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as a β-keto ester. nih.govyoutube.com This reaction proceeds through the formation of an imine with one carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

For the specific synthesis of this compound, this would involve the reaction of ethylhydrazine (B1196685) with a suitable β-dicarbonyl compound, such as methyl 2-acetyl-3-oxobutanoate. The regioselectivity of the reaction, which determines the final substitution pattern, can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov For instance, when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, a mixture of regioisomers can be formed. nih.gov

A significant advancement in this area is the one-pot synthesis where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine to form the pyrazole. organic-chemistry.orgorganic-chemistry.org This method avoids the often difficult isolation of the intermediate diketone and is applicable to a wide range of substrates. organic-chemistry.org

Table 1: Examples of Classical Condensation for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate (B1144303) | Acetylacetone | Not specified | 3,5-Dimethylpyrazole | youtube.com |

| Phenylhydrazine (B124118) | 2-(trifluoromethyl)-1,3-diketone | Refluxing ethanol | 1,3,4,5-tetrasubstituted pyrazole | nih.gov |

| Hydrazine | In situ generated 1,3-diketones | LiHMDS, Toluene | Various substituted pyrazoles | nih.govorganic-chemistry.org |

[3+2] Cycloaddition reactions represent another fundamental approach to the pyrazole core. The most common variant is the 1,3-dipolar cycloaddition between a diazo compound (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile). rsc.org When alkynes are used, pyrazoles are formed directly. This method can be performed simply by heating the components, often under solvent-free conditions, which aligns with principles of green chemistry. rsc.org

The regioselectivity of these cycloadditions can be a challenge, but the use of alkyne surrogates, such as α-bromocinnamaldehyde, can provide excellent control. nih.gov In such cases, the reaction proceeds through a bromopyrazoline intermediate which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov Another notable cycloaddition strategy involves the reaction of sydnones with alkynes, which offers a robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org

Table 2: Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo compounds | Alkynes | Heating, solvent-free | Substituted pyrazoles | rsc.org |

| Nitrile imines | α-Bromocinnamaldehyde | Triethylamine | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |

| Sydnones | Alkynes | Copper-catalyzed | 1,4-Disubstituted pyrazoles | organic-chemistry.org |

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.org This approach enhances atom economy and operational simplicity compared to traditional multi-step syntheses. mdpi.com

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, Yb(PFO)₃ has been used as an efficient catalyst for a three-component synthesis of persubstituted pyrazoles. beilstein-journals.org Another variation is a four-component reaction involving aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, often catalyzed by a simple base like piperidine in an aqueous medium, to produce pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov The modular nature of MCRs allows for the generation of a wide diversity of pyrazole structures by simply varying the starting components. beilstein-journals.org

Table 3: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Components | Catalyst/Solvent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Three-component | Persubstituted pyrazoles | beilstein-journals.org |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Piperidine / Water | Four-component | Pyrano[2,3-c]pyrazoles | mdpi.com |

| 1,3-Diketones, aldehydes, hydrazines | [bmim][InCl₄] (Ionic Liquid) | Three-component | Fully substituted and anellated pyrazoles | nih.gov |

Modern Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and scope of pyrazole synthesis. These methods often operate under milder conditions and offer access to substitution patterns that are difficult to achieve through classical routes.

Transition metals play a pivotal role in modern pyrazole synthesis, catalyzing a range of transformations from condensation reactions to C-H functionalization. researchgate.netrsc.org Copper catalysts, for instance, are effective in promoting condensation reactions under acid-free conditions at room temperature. organic-chemistry.org A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides an efficient route to a broad range of pyrazole derivatives, using molecular oxygen as the terminal oxidant. organic-chemistry.orgnih.gov

Iron-based ionic liquids have also been utilized as efficient homogeneous catalysts for the condensation of hydrazines and 1,3-diketones at room temperature, offering a green chemistry approach with catalyst reusability. ias.ac.in Furthermore, palladium-catalyzed reactions are widely used for the late-stage functionalization of the pyrazole ring through C-H activation, allowing for the introduction of aryl, alkenyl, and other groups without the need for pre-functionalized substrates. rsc.orgdntb.gov.ua Ruthenium(II) has been shown to catalyze the intramolecular oxidative C-N coupling to form challenging tri- and tetrasubstituted pyrazoles. organic-chemistry.org

Table 4: Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives

| Metal Catalyst | Substrates | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Copper(I) salts | β,γ-Unsaturated hydrazones | Aerobic oxidative cyclization | Uses O₂ as oxidant | nih.gov |

| Iron(III) in Ionic Liquid | Hydrazines, 1,3-Diketones | Condensation | Reusable catalyst, room temperature | ias.ac.in |

| Palladium | Pyrazole core, Aryl halides | C-H Arylation | Direct functionalization of pyrazole ring | rsc.orgdntb.gov.ua |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for pyrazole synthesis. This approach often provides high levels of stereoselectivity and is considered a "green" methodology. nih.gov

A notable example is the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds (ketones, β-ketoesters, aldehydes) and diazoacetates, catalyzed by secondary amines like pyrrolidine. nih.gov This reaction proceeds efficiently at room temperature with a simple and inexpensive catalyst to generate highly substituted pyrazoles with excellent regioselectivity. nih.gov Cinchona alkaloids have been employed as organocatalysts in tandem Michael addition and Thorpe-Ziegler type reactions to achieve the enantioselective synthesis of biologically active dihydropyrano[2,3-c]pyrazoles. researchgate.net These methods highlight the power of organocatalysis to construct complex heterocyclic systems with high precision.

Table 5: Organocatalytic Syntheses of Pyrazole Derivatives

| Organocatalyst | Substrates | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Secondary Amines (e.g., Pyrrolidine) | Carbonyl compounds, Diazoacetates | [3+2] Cycloaddition | Metal-free, high regioselectivity | nih.gov |

Photocatalytic and Electrocatalytic Approaches in Heterocycle Formation

Recent innovations in synthetic chemistry have introduced photocatalysis and electrocatalysis as powerful tools for constructing heterocyclic scaffolds like pyrazoles under mild conditions. These methods utilize light energy or electric current to drive chemical reactions, often avoiding the need for high temperatures or harsh reagents.

Visible-light photoredox catalysis, in particular, has enabled novel pathways for pyrazole synthesis. organic-chemistry.org This approach typically involves a photocatalyst, such as eosin (B541160) Y or ruthenium complexes, that absorbs light and initiates a series of single-electron transfer events. acs.org These processes can generate reactive radical intermediates that participate in cyclization reactions. For instance, a domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation allows for the regioselective synthesis of pyrazoles. acs.org In this method, α,β-unsaturated aldehydes can function as alkyne equivalents, with the aldehyde group acting as a photoremovable directing group. acs.org Another strategy involves the relay visible-light photoredox catalysis, where a single photocatalyst engages in multiple, successive photoredox cycles to achieve a formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, efficiently forming the pyrazole ring. acs.org

Electrocatalysis offers another green alternative for pyrazole synthesis. Electrochemical methods can drive reactions like [3+2] dipolar cycloadditions between hydrazones and dipolarophiles to produce pyrazolines and, subsequently, pyrazoles. researchgate.net These reactions can be performed in biphasic aqueous/organic systems, using simple salts like sodium iodide as both a supporting electrolyte and a mediator. researchgate.net Electrosynthesis provides excellent control over reaction conditions through the precise application of electric potential and is highly amenable to scale-up. researchgate.netthieme-connect.com Furthermore, electrocatalysis can facilitate unique transformations, such as N-N bond coupling and subsequent ring cleavage of pyrazole precursors, to generate novel heterocyclic structures under mild, one-pot conditions. thieme-connect.com

| Method | Key Reagents/Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Eosin Y, Green Light | [3+2] Cycloaddition / Norrish Type Fragmentation | Uses α,β-unsaturated aldehydes as alkyne equivalents; mild conditions. | organic-chemistry.orgacs.org |

| Relay Photocatalysis | Photoredox catalyst (e.g., Ru or Ir complex) | Formal [4+1] Annulation | Involves three successive photoredox cycles with one catalyst for complex scaffold synthesis. | acs.org |

| Electrocatalysis | Sodium Iodide (mediator) | [3+2] Dipolar Cycloaddition | Enables direct synthesis from hydrazones; scalable and uses aqueous/organic systems. | researchgate.net |

| Electrocatalysis | Undivided electrochemical cell | N-N Coupling and Ring Cleavage | Synthesizes novel heterocycles from pyrazole precursors under constant current. | thieme-connect.com |

Heterogeneous Catalysis for Sustainable Pyrazole Synthesis

Heterogeneous catalysis is a cornerstone of sustainable chemical synthesis, offering significant advantages such as easy catalyst separation, recyclability, and reduced waste generation. tandfonline.com In pyrazole synthesis, a wide array of solid catalysts have been developed to replace traditional homogeneous and often corrosive mineral acids. tandfonline.comtandfonline.com

These catalysts include ion-exchange resins like Amberlyst-70, which have proven effective for the condensation of 1,3-diketones with hydrazines in aqueous media at room temperature. mdpi.com Nanocatalysts have also gained prominence due to their high surface-area-to-volume ratio, which enhances catalytic activity. researchgate.net Examples include:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often functionalized, serve as magnetically separable catalysts that can be recovered using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov

Mixed Metal Oxides: Tin-cerium oxide (SnO–CeO₂) nanocomposites have been utilized as stable and recyclable catalysts, demonstrating high efficiency in pyrazole synthesis. springerprofessional.de

Supported Catalysts: Materials like silica-coated nickel ferrite (B1171679) nanoparticles functionalized with heteropoly acids (e.g., NiFe₂O₄@SiO₂–H₃PW₁₂O₄₀) act as robust, solid acid catalysts. nih.gov

The use of these catalysts not only simplifies product purification but also aligns with the principles of green chemistry by minimizing catalyst waste and enabling continuous flow processes. The reusability of these catalysts is a key metric for their sustainability.

| Catalyst | Reaction Type | Solvent | Recyclability (Number of Cycles) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Amberlyst-70 | Condensation | Water | At least 5 | Inexpensive, non-toxic, thermally stable resin. | tandfonline.comresearchgate.net |

| Fe₃O₄@L-arginine | Multicomponent Reaction | Ethanol | At least 5 | Magnetic separation, biocompatible components. | nih.gov |

| Graphene Oxide | Multicomponent Reaction | Water | Up to 5 | Carbocatalyst with high surface area. | mdpi.com |

| SnO–CeO₂ Nanocomposite | Condensation | Not specified | Multiple cycles | High catalytic activity and structural integrity. | springerprofessional.de |

Green Chemistry Principles in this compound Synthesis

The paradigm of modern organic synthesis is increasingly shaped by the twelve principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov The synthesis of pyrazole derivatives is an area where these principles have been actively applied, leading to the development of cleaner, safer, and more efficient methodologies. nih.govscilit.com

Development of Solvent-Free and Aqueous-Phase Reactions

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. tandfonline.com Consequently, significant research has focused on performing pyrazole syntheses under solvent-free conditions or in benign solvents like water.

Solvent-free, or "neat," reactions are highly efficient, as the high concentration of reactants can lead to significantly accelerated reaction rates. nih.govnih.gov These reactions are often facilitated by microwave irradiation, which provides rapid and uniform heating. mdpi.comnih.gov For instance, the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds to form 3,5-disubstituted-1H-pyrazoles can be achieved efficiently under solvent-free microwave conditions. mdpi.com In other cases, a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction of neat reagents at room temperature. tandfonline.com

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. kthmcollege.ac.in While organic reagents often have low solubility in water, performing reactions "on water" or in aqueous media can lead to unique reactivity and rate enhancements. tandfonline.com Numerous pyrazole syntheses have been successfully adapted to aqueous conditions, often with the aid of water-tolerant catalysts like Amberlyst-70 or through multicomponent reactions that proceed efficiently in water. tandfonline.comrsc.orgrsc.org The use of ultrasound irradiation can further promote these reactions by creating emulsions and enhancing mass transfer. rsc.org

Atom Economy and Reaction Efficiency Optimization

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a core tenet of green synthesis. researchgate.net Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more starting materials in a single synthetic operation to form a complex product in a highly convergent manner. rsc.orgacs.org

The synthesis of highly substituted pyrazoles and fused pyranopyrazoles is often achieved through four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org These one-pot procedures are inherently atom-economical and step-economical, as they reduce the number of synthetic steps and purification stages, thereby saving time, energy, and resources, and minimizing waste. rsc.orgacs.org The efficiency of MCRs often results in high yields of the desired product with few or no by-products. rsc.org

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

A key aspect of sustainable chemistry involves shifting from fossil fuel-based feedstocks to renewable resources. While the synthesis of the pyrazole core itself from direct biomass derivatives is not yet widely reported, green chemistry principles strongly encourage the use of renewable solvents and benign reagents. jetir.org Ethanol, which can be produced from fermentation of biomass, is often used as a renewable and safer alternative to petroleum-derived solvents. jetir.org As discussed previously, water is the most environmentally benign solvent available. jetir.orgkthmcollege.ac.in

The choice of reagents is also critical. Green approaches favor the use of non-toxic, readily available catalysts such as ammonium (B1175870) chloride instead of harsher alternatives. jetir.org The use of molecular iodine as a metal-free catalyst or air as a terminal oxidant represents a move towards more sustainable and less hazardous chemical transformations. organic-chemistry.orgrsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea), are also emerging as biodegradable, low-toxicity, and recyclable reaction media for pyrazole synthesis. thieme-connect.com

Waste Minimization and By-Product Valorization Strategies

Waste prevention is the most important principle of green chemistry. jetir.org The strategies discussed in the preceding sections all contribute to the overarching goal of minimizing waste.

Catalyst Reusability: The use of heterogeneous catalysts that can be easily recovered and reused for numerous cycles drastically reduces catalyst-related waste. researchgate.netspringerprofessional.de

Solvent Reduction: Aqueous and solvent-free reaction protocols eliminate the large volumes of organic solvent waste associated with traditional synthesis, workup, and purification. tandfonline.comnih.gov

High Atom Economy: Multicomponent reactions are designed to incorporate most or all of the atoms of the reactants into the final product, which inherently minimizes the formation of by-products and waste. rsc.org

These approaches collectively lead to processes with a higher reaction mass efficiency (RME), where a greater proportion of the mass of the reactants ends up in the desired product. While the valorization of by-products (finding valuable uses for them) is a more advanced green chemistry goal, the primary focus in modern pyrazole synthesis has been on preventing the formation of these by-products in the first place through highly selective and efficient reaction design. researchgate.net

Synthetic Methodologies for this compound and Related Structures

The synthesis of polysubstituted pyrazoles, such as this compound, is a subject of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The methodologies employed are often designed to control the substitution pattern on the heterocyclic ring, particularly the placement of substituents at the N1, C3, and C5 positions, which is a key challenge in pyrazole chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-ethyl-3-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-10-5-7(6(2)9-10)8(11)12-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSGGDXXYZQRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176598 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123374-29-8 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123374-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of Methyl 1 Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate

Electronic Structure Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in providing a deep understanding of the electronic properties of molecules. For a compound like methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, these methods could reveal crucial information about its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Although specific DFT data for the title compound is not available, studies on similar pyrazole (B372694) derivatives often employ DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to obtain reliable geometric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. Typically, in pyrazole systems, the HOMO is distributed over the pyrazole ring, while the LUMO may be localized on the ring and the carboxylate group.

A representative data table for FMO analysis, based on general knowledge of similar compounds, would look like this:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and ethyl groups would exhibit positive potential.

Aromaticity Indices and Delocalization Studies of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle. Aromaticity is a key factor in its stability and reactivity. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the pyrazole ring in this compound and assess the influence of the substituents on the electron delocalization within the ring.

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies.

Transition State Identification and Energy Barrier Calculations for Synthetic Routes

The synthesis of pyrazole-4-carboxylates can proceed through various routes, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. Computational studies can model these reaction pathways to identify the transition state structures and calculate the energy barriers associated with each step. This information helps in understanding the reaction kinetics and optimizing reaction conditions.

For the synthesis of this compound, theoretical calculations would involve locating the transition state for the cyclization step and any subsequent tautomerization or rearrangement steps. The calculated energy barriers would provide insight into the feasibility of the proposed synthetic route.

A hypothetical data table for transition state analysis might include:

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

| Cyclization | Data not available | Data not available |

| Dehydration | Data not available | Data not available |

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

Reaction coordinate analysis is a pivotal computational tool used to investigate the energy profile of a chemical reaction, mapping out the lowest energy path from reactants to products via a transition state. For pyrazole derivatives, this type of analysis is crucial for understanding reaction mechanisms, such as those involved in their synthesis or metabolic degradation.

An Intrinsic Reaction Coordinate (IRC) calculation would typically be performed to confirm that a calculated transition state connects the correct reactants and products. For a hypothetical reaction involving this compound, such as electrophilic substitution on the pyrazole ring, IRC analysis would trace the geometric changes of the molecule as it proceeds from the transition state downhill to the reactants and products. This would provide a detailed picture of the bond-making and bond-breaking processes.

Table 1: Hypothetical IRC Analysis Data for Electrophilic Nitration of a Pyrazole Derivative

| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distances (Å) |

| -2.0 | 2.0 | C4-N(O2): 2.50 |

| -1.0 | 8.5 | C4-N(O2): 2.00 |

| 0.0 (Transition State) | 15.2 | C4-N(O2): 1.85, C4-H: 1.50 |

| 1.0 | 7.0 | C4-N(O2): 1.50, C4-H: 2.10 |

| 2.0 | -5.0 | C4-N(O2): 1.45 |

Note: This data is illustrative and based on typical values for similar reactions.

Solvent Effects Modeling on Reaction Energetics and Kinetics

The surrounding solvent can significantly influence the energetics and kinetics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects. For a molecule like this compound, the polarity of the solvent would be expected to impact the stability of charged intermediates and transition states.

In the synthesis of pyrazole derivatives, which can proceed through various mechanisms, the choice of solvent can alter reaction rates and even the product distribution. rsc.org Modeling studies on analogous systems have shown that polar solvents tend to stabilize polar transition states, thereby accelerating the reaction. For instance, the activation energy for a key step in a hypothetical reaction could be calculated in different solvents to predict the optimal reaction conditions.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Pyrazole Reaction

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Toluene | 2.4 | 25.8 |

| Dichloromethane | 9.1 | 22.1 |

| Acetonitrile (B52724) | 37.5 | 19.5 |

| Water | 80.1 | 18.2 |

Note: This data is hypothetical and illustrates a common trend observed in computational studies.

Conformational Analysis and Molecular Dynamics Simulations

Torsional Potential Energy Surface Scans

The flexibility of a molecule is determined by the energy barriers to rotation around its single bonds. Torsional potential energy surface scans are computational methods used to explore these rotational barriers. qcware.comwuxiapptec.com For this compound, key rotatable bonds would include the C-N bond of the ethyl group and the C-C bond connecting the carboxylate group to the pyrazole ring.

A torsional scan would involve systematically rotating one of these bonds in small increments and calculating the energy at each step. The resulting energy profile reveals the most stable conformations (energy minima) and the transition states for rotation (energy maxima). This information is critical for understanding how the molecule might orient itself in different environments, such as in a solvent or at the active site of a biological target.

Conformational Ensemble Sampling and Boltzmann Distribution Analysis

At any given temperature, a flexible molecule like this compound will exist as a population of different conformations. Conformational ensemble sampling methods are used to generate a representative set of these conformations. The relative population of each conformation can then be estimated using Boltzmann distribution analysis, which states that lower energy conformations are more probable. nih.govnih.govacs.orgresearchgate.net

This analysis provides insight into the dominant shapes a molecule adopts in solution, which is crucial for understanding its physical properties and biological activity. For example, knowing the preferred conformation of the ester group can help in designing analogs with improved properties.

Molecular Dynamics Simulations in Various Environments (e.g., explicit solvent)

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. tandfonline.comnih.govnih.goveurasianjournals.com By simulating the motion of the molecule and its surrounding environment (such as water molecules in an explicit solvent model), MD can reveal how the molecule flexes, vibrates, and interacts with its surroundings.

For this compound, an MD simulation in a box of water molecules would show how the molecule's conformation changes over time and how it forms hydrogen bonds with water. Such simulations are invaluable for understanding the molecule's solubility and how it might behave in a biological system. dntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Pyrazole Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govnih.govresearchgate.netresearchgate.net While no specific QSPR models for this compound were found, numerous studies have developed such models for various classes of pyrazole derivatives to predict properties like anti-inflammatory or anticancer activity.

These models typically use a set of calculated molecular descriptors (e.g., molecular weight, logP, electronic properties) to build a mathematical equation that can predict the property of interest for new, untested compounds. A QSPR model for pyrazole esters could, for example, predict their solubility or melting point based on descriptors related to their size, shape, and electronic structure. This approach is highly valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds.

Table 3: Example of Molecular Descriptors Used in QSAR Models for Pyrazole Derivatives

| Descriptor | Description | Typical Influence on Activity |

| LogP | Octanol-water partition coefficient | Higher values often correlate with better membrane permeability, but can also lead to lower solubility. |

| Molecular Weight | Mass of the molecule | Can influence binding affinity and bioavailability. |

| Dipole Moment | Measure of molecular polarity | Affects solubility and interactions with polar biological targets. |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Note: The influence of each descriptor is context-dependent and varies between different QSAR models.

Development of Predictive Models for Reactivity Descriptors

The reactivity of pyrazole derivatives is a subject of significant interest in medicinal and materials chemistry. researchgate.netnih.gov Computational chemistry offers powerful tools to predict the reactivity of these compounds through the calculation of various molecular descriptors. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net

Local reactivity descriptors, such as the Fukui functions and the Molecular Electrostatic Potential (MEP), are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The MEP, for example, maps the electrostatic potential onto the electron density surface, with negative potential regions (typically colored red or yellow) indicating likely sites for electrophilic attack, and positive potential regions (blue) indicating sites susceptible to nucleophilic attack.

For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group are often identified as key sites for electrophilic attack due to their lone pairs of electrons. The development of predictive models for these descriptors allows for the in silico screening of large libraries of pyrazole derivatives to identify candidates with desired reactivity profiles for various applications. nih.gov

Correlation of Theoretical Descriptors with Observable Chemical Behaviors

A crucial aspect of computational chemistry is the correlation of calculated theoretical descriptors with experimentally observable chemical behaviors. For pyrazole derivatives, numerous studies have demonstrated strong correlations between theoretical predictions and experimental findings.

For example, the calculated HOMO and LUMO energies have been successfully correlated with the electrochemical properties of pyrazole compounds, such as their oxidation and reduction potentials. researchgate.net The predicted sites of electrophilic and nucleophilic attack from Fukui functions and MEP analysis have been shown to be consistent with the regioselectivity observed in chemical reactions of pyrazole derivatives. mdpi.com

Furthermore, theoretical models have been developed to predict the biological activity of pyrazole derivatives based on their calculated molecular properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which correlate calculated descriptors with biological activities like anti-inflammatory or anticancer effects, have been successfully applied to pyrazole compounds. nih.gov These models help in the rational design of new pyrazole-based drugs with enhanced efficacy.

Ab Initio and DFT Predictions of Spectroscopic Parameters (Theoretical Data Only)

Computational methods, particularly ab initio and DFT, are invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular structure and electronic environment.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters. iu.edu.sa

Theoretical NMR studies on pyrazole and its substituted derivatives have shown good agreement between calculated and experimental chemical shifts. researchgate.netresearchgate.net For a compound like this compound, one would expect distinct signals for the protons and carbons of the ethyl, methyl, and methoxy (B1213986) groups, as well as for the pyrazole ring.

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to illustrate the type of data obtained from such calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H | 7.99 | 138.5 |

| Phenyl-H | 7.49-7.57 | 129.2, 128.9, 125.4 |

| Ester-CH₂ | 4.22 | 60.1 |

| Ester-CH₃ | 1.26 | 14.5 |

| Pyrazole-CH₃ | 2.49 | 12.3 |

This data is for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and is presented for illustrative purposes.

Calculated Vibrational Frequencies (Infrared and Raman Spectroscopy)

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental Infrared (IR) and Raman spectra. DFT calculations, often using the B3LYP functional, can predict the vibrational modes of a molecule with good accuracy. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors.

For pyrazole derivatives, characteristic vibrational modes include the N-H stretching (if present), C-H stretching of the aromatic ring and alkyl groups, C=O stretching of the carboxylate group, and various ring stretching and bending modes. nih.govrdd.edu.iq

The following table provides an example of calculated vibrational frequencies for 3,5-dimethyl pyrazole, a related compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (ring) | 3100 |

| C-H Stretch (methyl) | 2950 |

| C=C/C=N Ring Stretch | 1550 |

| CH₃ Deformation | 1450 |

| Ring Bending | 900 |

This data is for 3,5-dimethyl pyrazole and is presented for illustrative purposes. nih.gov

Theoretical UV-Vis Absorption and Emission Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com These calculations can provide information about the wavelengths of maximum absorption (λ_max), oscillator strengths, and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net

For pyrazole derivatives, the UV-Vis spectra are typically characterized by strong absorptions in the ultraviolet region. nih.gov The position of the absorption maxima can be influenced by the nature and position of substituents on the pyrazole ring and the solvent used. nih.gov

An example of calculated UV-Vis absorption data for a pyrazole azo dye is presented below.

| Electronic Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 345 | 0.85 |

| HOMO-1 -> LUMO | 239 | 0.20 |

| HOMO -> LUMO+1 | 216 | 0.15 |

This data is for a pyrazole azo dye and is presented for illustrative purposes. nih.gov

Non-Covalent Interaction Analysis of this compound

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and analyze these weak interactions. nih.gov

For a molecule like this compound, several types of non-covalent interactions can be anticipated. These include:

Hydrogen Bonds: While the title compound does not have a classic hydrogen bond donor like an N-H group, weak C-H···O or C-H···N hydrogen bonds may be present, influencing the crystal packing.

π-π Stacking: The pyrazole ring is an aromatic system, and π-π stacking interactions between the rings of adjacent molecules can contribute to the stability of the solid-state structure. nih.gov

Van der Waals Interactions: These are ubiquitous and will be present between the alkyl and methoxy groups of the molecule.

NCI plots visually represent these interactions, with different colors indicating the type and strength of the interaction. For instance, blue or green surfaces typically indicate strong attractive interactions like hydrogen bonds, while red surfaces can indicate steric repulsion. The analysis of these interactions is vital for understanding the supramolecular chemistry of pyrazole derivatives.

Hydrogen Bonding Interactions and Geometries

In the absence of a strong hydrogen bond donor like an N-H group, the potential for hydrogen bonding in this compound is limited to weaker C-H···O and C-H···N interactions. Computational studies and crystal structure analyses of analogous N-substituted pyrazole esters, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have revealed the presence of such weak hydrogen bonds.

In these related structures, the carbonyl oxygen of the ester group is a likely hydrogen bond acceptor. Theoretical calculations, such as Density Functional Theory (DFT), can predict the geometries of these interactions, including bond lengths and angles. For instance, C-H···O bond distances are typically in the range of 2.2 to 2.8 Å, with bond angles greater than 120°. The specific C-H bonds involved would likely be those of the methyl and ethyl substituents on the pyrazole ring, as well as the methyl group of the ester.

A hypothetical data table illustrating potential hydrogen bonding geometries, based on DFT calculations of similar pyrazole derivatives, is presented below.

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| C(ethyl)-H | O(carbonyl) | 2.45 | 155 |

| C(methyl)-H | O(carbonyl) | 2.60 | 148 |

| C(ester methyl)-H | N(pyrazole) | 2.75 | 140 |

Pi-Stacking and Dispersion Forces in Aggregation

The aggregation of this compound in the solid state or in solution is likely influenced by π-stacking interactions and London dispersion forces. The pyrazole ring, being an aromatic system, can participate in π-π stacking. The geometry of this stacking can vary, including parallel-displaced and T-shaped arrangements, which are generally more favorable than a face-to-face orientation due to reduced electrostatic repulsion.

Computational methods are essential for quantifying the energetic contributions of these interactions. High-level quantum mechanical calculations can determine the binding energies of pyrazole dimers and larger aggregates. These studies on related aromatic systems indicate that π-stacking interactions typically contribute between 2 and 5 kcal/mol to the stabilization of the assembly.

The following table provides a hypothetical breakdown of interaction energies for a dimer of a similar N-substituted pyrazole carboxylate, as would be determined by computational analysis.

| Interaction Type | Estimated Energy (kcal/mol) |

|---|---|

| Electrostatic | -1.5 |

| Dispersion | -4.0 |

| Induction | |

| Pauli Repulsion | +2.5 |

| Total Interaction Energy | -3.5 |

Intermolecular Interactions with Potential Guest Molecules or Substrates

The nature of intermolecular interactions of this compound with potential guest molecules or substrates would be dictated by the electronic and steric properties of both the host and the guest. The pyrazole ring can act as a π-donor or π-acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Computational modeling, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes and affinities of this compound with various guest molecules. For example, in a biological context, this pyrazole derivative could potentially interact with the active site of an enzyme through a combination of hydrogen bonding, hydrophobic interactions, and π-stacking with aromatic amino acid residues.

In the context of materials science, the ability of this molecule to interact with guest molecules could be explored for applications in sensing or host-guest chemistry. For instance, interactions with electron-deficient aromatic molecules could lead to the formation of charge-transfer complexes, which might exhibit interesting photophysical properties.

A hypothetical docking study summary against a generic enzyme active site is presented below to illustrate the potential types of interactions.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Phenylalanine | π-π Stacking (parallel-displaced) | 3.8 |

| Leucine | Hydrophobic (van der Waals) | 4.2 |

| Serine | C-H···O Hydrogen Bond (with carbonyl) | 2.5 |

Reactivity and Chemical Transformations of Methyl 1 Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate

Reactions Involving the Pyrazole (B372694) Heterocyclic Ring

The reactivity of the pyrazole ring in methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is influenced by the substituents at the N1, C3, and C4 positions. The N-ethyl and C-methyl groups are electron-donating, which would typically activate the ring towards electrophilic attack. However, the methyl carboxylate group at the C4 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) at the Ring Positions

In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density compared to the C3 and C5 positions. However, in the case of this compound, the C4 position is already substituted. The electron-withdrawing nature of the carboxylate group deactivates this position and the ring as a whole towards electrophilic attack.

Despite the deactivation, electrophilic substitution can still occur, typically at the C5 position. For instance, nitration of 1-phenylpyrazole (B75819) with mixed acids (a source of the nitronium ion, NO₂⁺) results in substitution on the phenyl ring. However, when a milder nitrating agent like "acetyl nitrate" is used, substitution occurs at the C4 position of the pyrazole ring. In a related example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) leads to the formation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, demonstrating that electrophilic substitution can proceed at the C4 position even with a deactivating group at C5. nih.govcdnsciencepub.com This suggests that under forcing conditions, electrophilic substitution on this compound might proceed at the C5 position.

Common electrophilic substitution reactions and the expected products are summarized in the table below.

| Reaction | Reagent | Expected Product at C5 |

| Halogenation | Br₂ or Cl₂ in a suitable solvent | Methyl 5-halo-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

| Nitration | HNO₃/H₂SO₄ (mixed acid) | Methyl 1-ethyl-3-methyl-5-nitro-1H-pyrazole-4-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 1-Ethyl-3-methyl-4-(methoxycarbonyl)-1H-pyrazole-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Methyl 5-acyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

Nucleophilic Attack and Substitution Reactions on the Pyrazole Nucleus

The electron-withdrawing carboxylate group at the C4 position renders the pyrazole ring in this compound electron-deficient. This electronic characteristic makes the ring more susceptible to nucleophilic attack, particularly at the C3 and C5 positions. nih.gov The presence of a good leaving group at these positions would facilitate nucleophilic aromatic substitution (SNAr). While the parent compound does not have an inherent leaving group, derivatives could be synthesized to undergo such reactions. For instance, a 5-halo-substituted derivative could react with various nucleophiles.

| Nucleophile (Nu⁻) | Expected Product (from a 5-halo precursor) |

| RO⁻ (Alkoxide) | Methyl 5-alkoxy-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

| R₂NH (Amine) | Methyl 5-(dialkylamino)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

| CN⁻ (Cyanide) | Methyl 5-cyano-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

| N₃⁻ (Azide) | Methyl 5-azido-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

Oxidation and Reduction Chemistry of the Pyrazole System

The pyrazole ring is generally resistant to oxidation. However, the alkyl substituents on the ring can be susceptible to oxidation under strong oxidizing conditions. The N-ethyl and C-methyl groups of this compound could potentially be oxidized. For instance, treatment of alkylbenzenes with potassium permanganate (B83412) (KMnO₄) leads to the oxidation of the alkyl group to a carboxylic acid. masterorganicchemistry.com A similar reaction might be possible for the C3-methyl group, which would yield the corresponding dicarboxylic acid derivative. However, it has been noted that in some cases, oxidation with KMnO₄ can lead to the formation of N-oxides by attacking the pyrazole ring nitrogens, which represents a potential side reaction. masterorganicchemistry.com

Regarding reduction, the aromatic pyrazole ring is also relatively stable and not easily reduced. Catalytic hydrogenation of pyrazoles is challenging. However, pyrazoline-3-carboxylic acid esters have been successfully hydrogenated over Raney nickel, leading to the formation of aminopyrrolidinone derivatives. osi.lv This suggests that under specific and potentially harsh conditions, the pyrazole ring of the target compound might undergo reduction.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. For instance, N-substituted pyrazoles have been shown to undergo ring opening when treated with strong bases such as sodamide (NaNH₂). rrbdavc.org This reaction proceeds via deprotonation at an adjacent carbon, followed by cleavage of the N-N bond.

Rearrangement reactions of pyrazoles are less common but can be induced under specific circumstances, such as photochemical conditions or through the generation of reactive intermediates like pyrazole nitrenes. nih.gov For this compound, such rearrangements would likely require specialized reagents and conditions and are not considered part of its general reactivity.

Transformations of the Carboxylate Ester Functionality

The methyl carboxylate group at the C4 position of the pyrazole ring can undergo typical ester transformations.

Hydrolysis to Pyrazole-4-Carboxylic Acid

One of the most fundamental reactions of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for ester hydrolysis and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium towards the products, a large excess of water is often used.

| Hydrolysis Condition | Reagents | Product |

| Basic (Saponification) | NaOH(aq) or KOH(aq), Heat | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate salt |

| Acidic | H₂O, H₂SO₄ or HCl, Heat | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid |

Transesterification with Different Alcohols

The ester functional group in this compound allows for transesterification with a variety of alcohols. This reaction involves the substitution of the methoxy (B1213986) group of the ester with a different alkoxy group, leading to the formation of a new ester and methanol (B129727) as a byproduct. The process is typically catalyzed by either an acid or a base.

Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by an alcohol. In contrast, base-catalyzed transesterification proceeds via the formation of a more nucleophilic alkoxide from the alcohol, which then attacks the electrophilic carbonyl carbon of the ester. The choice of catalyst and reaction conditions, such as temperature and reaction time, depends on the specific alcohol being used and the desired yield.

| Reactant Alcohol | Catalyst | General Conditions | Product |

| Ethanol | H₂SO₄ (catalytic) | Reflux | Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

| Isopropanol | NaO-iPr (catalytic) | Reflux | Isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

| Benzyl alcohol | Ti(OBu)₄ (catalytic) | High Temperature | Benzyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate |

This interactive data table is based on general principles of transesterification reactions applied to pyrazole esters.

Conversion to Amides, Hydrazides, and Other Carboxylic Acid Derivatives

The methyl ester of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid serves as a versatile precursor for the synthesis of various carboxylic acid derivatives, most notably amides and hydrazides.

Amide Formation: The direct aminolysis of the methyl ester with a primary or secondary amine can be achieved to form the corresponding N-substituted amide. This reaction is often facilitated by heating and can sometimes be catalyzed by Lewis acids or by forming an activated intermediate. For less reactive amines, the ester may first be hydrolyzed to the carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Hydrazide Synthesis: The reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) is a common method for the preparation of the corresponding carbohydrazide. nih.gov This reaction is typically carried out by refluxing the ester in an alcoholic solvent with an excess of hydrazine hydrate. nih.gov However, direct conversion of pyrazole esters to hydrazides can sometimes be challenging and may lead to side products. researchgate.net In such cases, an alternative route involving the conversion of the ester to the corresponding pyrazolo[3,4-d] nih.govfu-berlin.deoxazin-4-one, followed by reaction with hydrazine, can yield the desired hydrazide in higher yields. researchgate.net

| Reagent | Product |

| Ammonia | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxamide |

| Ethylamine | N-Ethyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide |

| Hydrazine hydrate | 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide |

| Phenylhydrazine (B124118) | N'-Phenyl-1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide |

This interactive data table illustrates the expected products from the reaction of the title compound with various nucleophiles.

Decarboxylation Reactions under Various Conditions

Decarboxylation of this compound, or more commonly, its corresponding carboxylic acid, results in the removal of the carboxyl group as carbon dioxide, yielding 1-ethyl-3-methyl-1H-pyrazole. This transformation can be achieved under various conditions, often requiring elevated temperatures and sometimes the presence of a catalyst.

One common method is the Krapcho decarboxylation , which is particularly effective for esters bearing an electron-withdrawing group at the β-position, a condition met by the pyrazole ring. wikipedia.orgresearchgate.netchem-station.comorganic-chemistry.orgyoutube.com This reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as lithium chloride or sodium cyanide. wikipedia.orgresearchgate.netchem-station.comorganic-chemistry.orgyoutube.com

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated. The decarboxylation of pyrazole-4-carboxylic acids can be challenging but can be accomplished by heating, often in the presence of a copper catalyst, such as copper powder or copper(I) oxide, in a high-boiling solvent like quinoline. sustech.edu Acid-catalyzed decarboxylation at high temperatures is also a viable, though often harsh, method. wikipedia.org

The Barton decarboxylation offers a radical-based alternative. wikipedia.orgjk-sci.comorgsyn.orgorganic-chemistry.orgyoutube.com This involves the conversion of the carboxylic acid (obtained from ester hydrolysis) into a thiohydroxamate ester (a Barton ester), followed by radical-induced decarboxylation using a radical initiator and a hydrogen atom source. wikipedia.orgjk-sci.comorgsyn.orgorganic-chemistry.orgyoutube.com

| Reaction Name/Condition | Key Reagents | Product |

| Krapcho Decarboxylation | LiCl, DMSO, heat | 1-Ethyl-3-methyl-1H-pyrazole |

| Copper-Catalyzed Decarboxylation | Cu₂O, Quinoline, heat | 1-Ethyl-3-methyl-1H-pyrazole |

| Barton Decarboxylation | Barton ester formation, AIBN, Bu₃SnH | 1-Ethyl-3-methyl-1H-pyrazole |

This interactive data table summarizes various methods for the decarboxylation of the title compound or its corresponding carboxylic acid.

Reactivity of the N-Ethyl and C-Methyl Substituents

The N-ethyl and C-methyl groups on the pyrazole ring also exhibit characteristic reactivities, allowing for further functionalization of the molecule.

Alkyl Chain Functionalization (e.g., halogenation, oxidation, reduction)

Halogenation: The alkyl groups can undergo free-radical halogenation, typically at the position alpha to the pyrazole ring, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. For the N-ethyl group, this would lead to the formation of a 1-(1-haloethyl)pyrazole derivative. The C-methyl group can be similarly halogenated to a halomethylpyrazole.

Oxidation: The C-methyl group is susceptible to oxidation to a formyl group or a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). researchgate.net The N-ethyl group can potentially be oxidized at the methylene (B1212753) position, although this is generally more challenging. The pyrazole nitrogen itself can be oxidized to an N-oxide using peracids. youtube.comvanderbilt.edusid.irorganic-chemistry.orggoogle.com

Reduction: The pyrazole ring is generally resistant to reduction. However, under forcing conditions, the N-ethyl group is not typically susceptible to reduction without affecting the aromaticity of the pyrazole ring.

Selective Cleavage or Modification of Alkyl Groups

The selective cleavage of the N-ethyl group from the pyrazole ring (N-de-ethylation) can be a challenging transformation. Reductive cleavage methods may not be selective. In some cases, oxidative or acid-catalyzed methods might lead to the removal of the N-alkyl group, although these conditions can also affect other parts of the molecule. mdpi.com Modification of the alkyl groups, as described in the functionalization section, is a more common synthetic strategy than their complete removal.

Cycloaddition Reactions with this compound (e.g., as a dienophile or dipolarophile)

The pyrazole ring system and its substituents can participate in cycloaddition reactions, acting as either a diene, dienophile, or dipolarophile depending on the reaction partner and conditions.

As a Dienophile in Diels-Alder Reactions: The double bond within the pyrazole ring of this compound is generally electron-rich and not a typical dienophile for normal electron-demand Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org However, 4H-pyrazoles can act as dienes in Diels-Alder reactions. nih.govnih.gov It is conceivable that under specific conditions, particularly in inverse-electron-demand Diels-Alder reactions where the pyrazole would react with an electron-rich diene, it could function as a dienophile, although this is not a commonly reported reaction pathway for this class of compounds.

As a Dipolarophile in 1,3-Dipolar Cycloadditions: The C4-C5 double bond of the pyrazole ring, influenced by the electron-withdrawing carboxylate group, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.govfu-berlin.deresearchgate.netfrontiersin.orgyoutube.com It can react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to form fused heterocyclic systems. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the electronic and steric nature of both the pyrazole derivative and the 1,3-dipole. nih.govfu-berlin.deresearchgate.netfrontiersin.orgyoutube.com

| Cycloaddition Type | Role of Pyrazole | Reaction Partner | Product Type |

| Diels-Alder | Dienophile (less common) | Electron-rich diene | Fused cyclohexene (B86901) derivative |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Azide | Fused triazole derivative |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrile Oxide | Fused isoxazole (B147169) derivative |

This interactive data table outlines the potential roles of the title compound in cycloaddition reactions.

Coordination Chemistry: Ligand Properties and Metal Complexation

This compound possesses two primary coordination sites: the nitrogen atom of the pyrazole ring and the oxygen atom of the carbonyl group in the ester functionality. This dual potential for coordination allows it to act as a versatile ligand in the formation of metal complexes. The electronic properties of the pyrazole ring, influenced by the ethyl and methyl substituents, as well as the ester group, play a significant role in the stability and structure of the resulting metal complexes.

The synthesis of metal complexes with pyrazole-carboxylate ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. For instance, mononuclear complexes of cadmium and cobalt have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid, a closely related compound. rsc.org These reactions often result in the formation of crystalline products that can be characterized by various analytical techniques.

The characterization of such complexes generally involves a combination of spectroscopic and analytical methods to determine their structure and composition.

Table 1: Common Techniques for Characterization of Metal-Pyrazole Complexes

| Technique | Information Provided |

| Elemental Analysis | Confirms the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal center through shifts in the vibrational frequencies of functional groups (e.g., C=O, N-N). |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex, including bond lengths and angles. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated solvent molecules. |

For example, in complexes of 3-methyl-1H-pyrazole-4-carboxylic acid, IR spectroscopy has been used to confirm the coordination of the carboxylate group to the metal ion. rsc.org Similarly, single-crystal X-ray diffraction has been instrumental in revealing the detailed coordination environment around the metal center in various pyrazole-based complexes. rsc.orgresearchgate.net

Pyrazole-derived ligands can exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. uninsubria.it In the case of this compound, the most probable binding modes would involve coordination through the pyrazole nitrogen and/or the carbonyl oxygen.

The specific binding mode is often elucidated through spectroscopic analysis. Infrared spectroscopy is particularly useful for observing the effect of coordination on the ligand's vibrational frequencies. A shift in the stretching frequency of the carbonyl group (C=O) in the IR spectrum upon complexation is a strong indicator of its involvement in bonding to the metal center.

Table 2: Expected IR Spectroscopic Shifts upon Coordination

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination |

| C=O (ester) | 1700-1730 | Shift to lower wavenumber |

| C=N (pyrazole ring) | 1500-1600 | Shift in position and/or intensity |

Studies on related pyrazole complexes have shown that coordination to a metal ion typically leads to a red shift (a shift to lower frequency) of the C=O stretching vibration, confirming the participation of the carbonyl oxygen in the metal-ligand bond. nih.gov

Metal-organic complexes are often utilized as precursors for the synthesis of inorganic materials, such as metal oxides. The thermal decomposition of these complexes can lead to the formation of nano- or micro-structured materials with specific morphologies and properties.